molecular formula C16H14N2O5 B11677380 N-{(2E)-3-(furan-2-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}glycine

N-{(2E)-3-(furan-2-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}glycine

Cat. No.: B11677380
M. Wt: 314.29 g/mol
InChI Key: BDEVLSXGLJXRMU-UKTHLTGXSA-N
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Description

2-[(2E)-3-(FURAN-2-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]ACETIC ACID: is a complex organic compound that features a furan ring, a phenylformamido group, and an enamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-(FURAN-2-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]ACETIC ACID typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: Starting from furfural, the furan ring can be synthesized through various methods, including the Paal-Knorr synthesis.

    Amidation: The furan derivative is then reacted with phenylformamide under suitable conditions to form the phenylformamido group.

    Enamido Formation: The final step involves the formation of the enamido linkage through a condensation reaction with an appropriate acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as zeolites or metal-organic frameworks (MOFs) can be employed to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Furanones and carboxylic acids.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 2-[(2E)-3-(FURAN-2-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]ACETIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for enzyme inhibition studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2E)-3-(FURAN-2-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]ACETIC ACID involves its interaction with specific molecular targets. The furan ring and phenylformamido group can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The enamido linkage allows for the formation of hydrogen bonds and other interactions that stabilize the compound within the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Furan-2-yl)propanoic acid
  • 2-(Furan-2-yl)acetic acid
  • 3-(Phenylformamido)propanoic acid

Uniqueness

2-[(2E)-3-(FURAN-2-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]ACETIC ACID is unique due to its combination of a furan ring, phenylformamido group, and enamido linkage. This combination provides a distinct set of chemical properties and reactivity patterns that are not observed in simpler analogs. The presence of multiple functional groups allows for a wide range of chemical modifications and applications.

Properties

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

2-[[(E)-2-benzamido-3-(furan-2-yl)prop-2-enoyl]amino]acetic acid

InChI

InChI=1S/C16H14N2O5/c19-14(20)10-17-16(22)13(9-12-7-4-8-23-12)18-15(21)11-5-2-1-3-6-11/h1-9H,10H2,(H,17,22)(H,18,21)(H,19,20)/b13-9+

InChI Key

BDEVLSXGLJXRMU-UKTHLTGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC(=O)O

Origin of Product

United States

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